molecular formula C30H35N3O4S2 B12405827 Pde4B-IN-3

Pde4B-IN-3

Cat. No.: B12405827
M. Wt: 565.8 g/mol
InChI Key: KNCHLPMJSHBPHC-UHFFFAOYSA-N
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Description

Pde4B-IN-3 is a selective inhibitor of phosphodiesterase 4B (PDE4B), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory and fibrotic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4B-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

Pde4B-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Pde4B-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of PDE4B in various chemical pathways.

    Biology: Investigated for its effects on cellular signaling pathways involving cAMP.

    Medicine: Potential therapeutic agent for treating inflammatory diseases, pulmonary fibrosis, and certain cancers.

    Industry: Could be used in the development of new pharmaceuticals targeting PDE4B .

Mechanism of Action

Pde4B-IN-3 exerts its effects by selectively inhibiting the PDE4B enzyme, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various target proteins involved in inflammatory and fibrotic pathways. The inhibition of PDE4B thus results in anti-inflammatory and antifibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pde4B-IN-3 is unique in its selectivity for the PDE4B isoform, which reduces the likelihood of side effects associated with non-selective PDE4 inhibition. This selectivity makes it a promising candidate for therapeutic applications where targeted inhibition of PDE4B is desired .

Properties

Molecular Formula

C30H35N3O4S2

Molecular Weight

565.8 g/mol

IUPAC Name

N-[3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]phenyl]quinoline-8-sulfonamide

InChI

InChI=1S/C30H35N3O4S2/c1-19(2)23-16-26(20(3)4)30(27(17-23)21(5)6)39(36,37)33-25-13-8-12-24(18-25)32-38(34,35)28-14-7-10-22-11-9-15-31-29(22)28/h7-21,32-33H,1-6H3

InChI Key

KNCHLPMJSHBPHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(C)C

Origin of Product

United States

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